molecular formula C8H4N2O4 B1588774 [1,1'-Bipyrrole]-2,2',5,5'-tetraone CAS No. 6903-84-0

[1,1'-Bipyrrole]-2,2',5,5'-tetraone

Cat. No.: B1588774
CAS No.: 6903-84-0
M. Wt: 192.13 g/mol
InChI Key: PCNTZEWNQWMZCG-UHFFFAOYSA-N
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Description

[1,1’-Bipyrrole]-2,2’,5,5’-tetraone is an organic compound characterized by its unique structure consisting of two pyrrole rings connected by a single bond, with each ring containing two ketone groups at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Bipyrrole]-2,2’,5,5’-tetraone typically involves the oxidative coupling of pyrrole derivatives. One common method is the reaction of pyrrole with an oxidizing agent such as potassium permanganate or ferric chloride under controlled conditions to form the desired tetraone compound. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of [1,1’-Bipyrrole]-2,2’,5,5’-tetraone may involve continuous flow processes to ensure consistent quality and yield. The use of catalytic systems and optimized reaction conditions, such as temperature and solvent choice, are crucial for efficient production. Advanced purification techniques, including recrystallization and chromatography, are employed to obtain high-purity products.

Types of Reactions:

    Oxidation: [1,1’-Bipyrrole]-2,2’,5,5’-tetraone can undergo further oxidation to form more complex structures, often using strong oxidizing agents like potassium dichromate.

    Reduction: Reduction reactions can convert the ketone groups to alcohols, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups. Common reagents include halogens and organometallic compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, ferric chloride, potassium dichromate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), organometallic reagents.

Major Products:

    Oxidation: Higher oxidation states of the compound.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

[1,1’-Bipyrrole]-2,2’,5,5’-tetraone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of [1,1’-Bipyrrole]-2,2’,5,5’-tetraone involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In medicinal chemistry, it may act by inhibiting or modulating the activity of enzymes involved in disease pathways. The compound’s unique structure allows it to engage in various interactions, including hydrogen bonding and π-π stacking, which contribute to its biological activity.

Comparison with Similar Compounds

    Pyrrole-2,5-dione: Shares a similar core structure but lacks the bipyrrole connectivity.

    1,1’-Bipyrrole: Similar backbone but without the ketone functionalities.

    2,2’-Bipyrrole: Another bipyrrole derivative with different substitution patterns.

Uniqueness: [1,1’-Bipyrrole]-2,2’,5,5’-tetraone is unique due to the presence of four ketone groups, which significantly influence its chemical reactivity and potential applications. This distinguishes it from other bipyrrole derivatives and makes it a valuable compound for various research and industrial purposes.

Properties

IUPAC Name

1-(2,5-dioxopyrrol-1-yl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O4/c11-5-1-2-6(12)9(5)10-7(13)3-4-8(10)14/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCNTZEWNQWMZCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

62238-79-3
Record name [1,1′-Bi-1H-pyrrole]-2,2′,5,5′-tetrone, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62238-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00431153
Record name [1,1'-Bipyrrole]-2,2',5,5'-tetraone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6903-84-0
Record name [1,1'-Bipyrrole]-2,2',5,5'-tetraone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1,1'-Bipyrrole]-2,2',5,5'-tetraone
Reactant of Route 2
[1,1'-Bipyrrole]-2,2',5,5'-tetraone
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[1,1'-Bipyrrole]-2,2',5,5'-tetraone
Reactant of Route 4
[1,1'-Bipyrrole]-2,2',5,5'-tetraone
Reactant of Route 5
[1,1'-Bipyrrole]-2,2',5,5'-tetraone
Reactant of Route 6
[1,1'-Bipyrrole]-2,2',5,5'-tetraone

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